molecular formula C13H13NO6 B13012128 2-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)propanoic acid

2-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)propanoic acid

Cat. No.: B13012128
M. Wt: 279.24 g/mol
InChI Key: RHUSESQJGJEXRG-UHFFFAOYSA-N
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Description

2-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)propanoic acid is a complex organic compound that belongs to the class of isoindolinone derivatives

Preparation Methods

The synthesis of 2-(4,5-dimethoxy-1,3-dioxoisoindolin-2-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of potassium phthalimide with bromo diethyl malonate, followed by hydrolysis and decarboxylation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,5-dimethoxy-1,3-dioxoisoindolin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

2-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)propanoic acid can be compared with other isoindolinone derivatives, such as:

Properties

Molecular Formula

C13H13NO6

Molecular Weight

279.24 g/mol

IUPAC Name

2-(4,5-dimethoxy-1,3-dioxoisoindol-2-yl)propanoic acid

InChI

InChI=1S/C13H13NO6/c1-6(13(17)18)14-11(15)7-4-5-8(19-2)10(20-3)9(7)12(14)16/h4-6H,1-3H3,(H,17,18)

InChI Key

RHUSESQJGJEXRG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C=C2)OC)OC

Origin of Product

United States

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